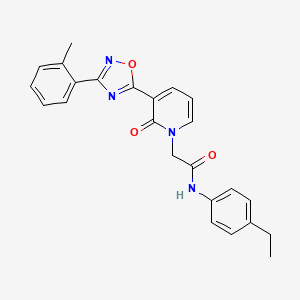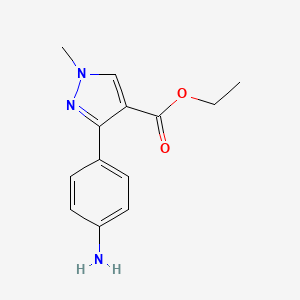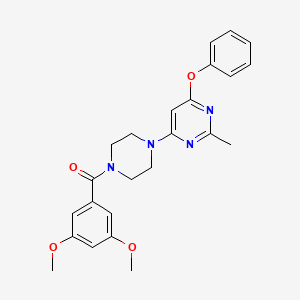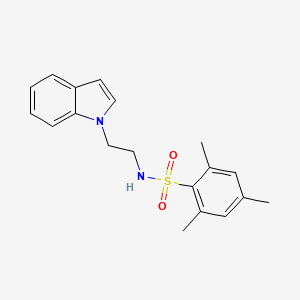
N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to N-(2-Indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide, often involves the cyclization of hydrazinyl-indol-yl compounds with carbon disulfide in alkaline conditions to yield high-purity products (Purushotham & Poojary, 2018). This method showcases the compound's chemical versatility and potential for further functionalization.
Molecular Structure Analysis
Investigations into the molecular structure of sulfonamide compounds, including N-(2-Indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide, utilize spectroscopic methods such as FT-IR, NMR, and mass spectrometry to confirm their structural integrity and purity. These studies provide crucial insights into the compound's molecular geometry, helping to elucidate its reactivity and biological activity (Alaşalvar et al., 2018).
Chemical Reactions and Properties
N-(2-Indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide participates in various chemical reactions, highlighting its reactivity. For instance, the introduction of electron-withdrawing or electron-donating substituents can significantly alter its chemical properties and reactivity patterns. These modifications can enhance its potential as an intermediate in organic synthesis or as a lead compound in drug discovery projects (Fukuyama et al., 1997).
Physical Properties Analysis
The physical properties of sulfonamides, including solubility, melting point, and crystalline structure, are critical for their practical applications. X-ray crystallography provides detailed insights into the crystalline structures of these compounds, revealing how molecular modifications can affect their physical stability and solubility. Such analyses are vital for the formulation of these compounds in pharmaceutical applications (Stenfors & Ngassa, 2020).
Wissenschaftliche Forschungsanwendungen
Antitubercular Potential : One study investigated the potential of a similar compound, N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, as an antitubercular agent. The compound was examined for its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting its possible role in tuberculosis treatment (Purushotham & Poojary, 2018).
Synthesis and Asymmetric Synthesis : Another study focused on the synthesis of (S)‐(+)‐2,4,6‐Trimethylbenzenesulfinamide, which is closely related to the compound . This research highlights the importance of the compound in the field of organic synthesis, particularly in asymmetric synthesis and the use of organometallic reagents (Ramachandar et al., 2006).
Catalyst Attenuation in Organic Chemistry : N-Fluorobenzenesulfonimide, another closely related compound, has been identified as an effective Ag(i)-catalyst attenuator in the annulation of a tryptamine-derived ynesulfonamide. This application is significant in the field of organic chemistry for the synthesis of azepino[4,5-b]indole derivatives (Pang et al., 2019).
Antitumor Drug Target : A related study discovered a series of benzenesulfonamides with low nanomolar inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII. These findings highlight the potential of such compounds in antitumor drug development (Güzel-Akdemir et al., 2015).
DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The N-sulfonamide derivative played a significant role in interaction with DNA, indicating potential applications in cancer treatment and molecular biology (González-Álvarez et al., 2013).
Antimicrobial and Anticancer Evaluation : A series of N-substituted benzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This research provides insights into the therapeutic potential of such compounds (Kumar et al., 2014).
Neurotoxicity Evaluation : N-Butylbenzenesulfonamide was evaluated for neurotoxicity in rats, highlighting its relevance in toxicology and safety assessment in the context of environmental and occupational health (Rider et al., 2012).
Wirkmechanismus
Target of Action
The compound contains an indole moiety, which is a prevalent structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14-12-15(2)19(16(3)13-14)24(22,23)20-9-11-21-10-8-17-6-4-5-7-18(17)21/h4-8,10,12-13,20H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQXUAVZWXDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-indol-1-ylethyl)-2,4,6-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

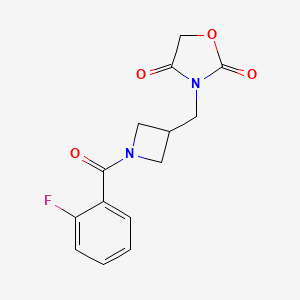

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)

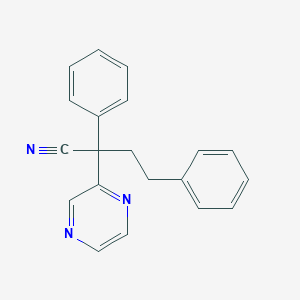
![methyl 4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2496693.png)

![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)
